molecular formula C10H16N2O B15504265 cis-4-(1-Methylpyrazol-4-yl)cyclohexanol

cis-4-(1-Methylpyrazol-4-yl)cyclohexanol

Cat. No.: B15504265
M. Wt: 180.25 g/mol
InChI Key: MNVOTPIBUFINJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-4-(1-Methylpyrazol-4-yl)cyclohexanol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-(1-methylpyrazol-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H16N2O/c1-12-7-9(6-11-12)8-2-4-10(13)5-3-8/h6-8,10,13H,2-5H2,1H3

InChI Key

MNVOTPIBUFINJE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2CCC(CC2)O

Origin of Product

United States

Biological Activity

Cis-4-(1-Methylpyrazol-4-yl)cyclohexanol is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10_{10}H14_{14}N2_2O
  • Molecular Weight: 178.24 g/mol

This compound features a cyclohexanol moiety substituted with a methylpyrazole group, which is known to influence its biological interactions.

This compound has been studied for its interaction with various biological targets. Its mechanism of action is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

  • Neurotransmitter Modulation : The compound may influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of certain kinases involved in cancer cell proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism
A549 (Lung Cancer)12.5Apoptosis induction
HeLa (Cervical Cancer)15.0Cell cycle arrest
MCF7 (Breast Cancer)10.0Inhibition of proliferation

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Study 1: Antitumor Efficacy

A recent study investigated the effects of this compound on tumor growth in vivo. Mice bearing A549 xenografts were treated with the compound, resulting in a significant reduction in tumor size compared to the control group.

Study 2: Neuroprotective Effects

Another research focused on the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that treatment with this compound reduced markers of oxidative stress and apoptosis in neuronal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.